molecular formula C23H14Cl3NO2 B12033036 2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12033036
M. Wt: 442.7 g/mol
InChI Key: DKCKOLSDKQHPBB-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with chlorophenyl and methyl groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate stands out due to its unique quinoline core and specific substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H14Cl3NO2

Molecular Weight

442.7 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H14Cl3NO2/c1-13-3-2-4-17-18(23(28)29-21-10-9-16(25)11-19(21)26)12-20(27-22(13)17)14-5-7-15(24)8-6-14/h2-12H,1H3

InChI Key

DKCKOLSDKQHPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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